3-Phenylindole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 3-Phenylindole, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 3-Phenylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring to form a bicyclic structure . This structure is similar to many naturally occurring and synthetic indoles that exhibit wide-ranging biological activity .Chemical Reactions Analysis
Indole syntheses, including that of 3-Phenylindole, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process involves various chemical reactions, including C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis
3-Phenylindole has a density of 1.2±0.1 g/cm3, a boiling point of 394.0±21.0 °C at 760 mmHg, and a flash point of 177.3±14.7 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 167.2±3.0 cm3 . It also has one freely rotating bond .Scientific Research Applications
Antimicrobial Properties and Action on Fungi and Bacteria :
- 3-Phenylindole exhibits antimicrobial activity against fungi and gram-positive bacteria. At specific concentrations, it inhibits the growth of Aspergillus niger and suppresses spore germination without killing the fungus. It affects the lipid composition of A. niger, particularly influencing the phospholipid concentration and free fatty acids, although sterol concentrations remain unaffected. The antifungal activity can be reversed by adding phospholipids to the medium, suggesting a possible interference with phospholipid function in cell membranes (Hoppe, Kerkenaar, & Sijpesteijn, 1976).
Effects on Ion Transport Across Bilayer Lipid Membranes :
- The compound has been studied for its effects on ion transport in phosphatidylcholine-cholesterol bilayers. It influences the membrane electrical conductance differently for positively and negatively charged probes. This may be due to 3-Phenylindole's impact on decreasing the electric potential within the membrane interior. These findings suggest a kinetic limitation of membrane transport of potassium mediated by nonactin (Sinha & Smejtek, 2005).
Inhibition of Tubulin Polymerization in Cancer Research :
- Derivatives of 3-Phenylindole, specifically methoxy-substituted 3-formyl-2-phenylindoles, have shown potential in inhibiting tubulin polymerization. This action is crucial in cancer therapy as it can disrupt microtubule assembly, a mechanism similar to that of colchicine. These compounds demonstrated significant cytostatic activity in breast cancer cells and are considered potential agents for disrupting microtubule assembly in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Estrogen Receptor Affinity Studies :
- Research into 2-Phenylindoles with aromatic substituents has shown that these compounds bind to the estrogen receptor. This finding is significant in the context of hormone-related cancer research. The study indicates that modifications of the 3-Phenylindole structure could lead to compounds with potential therapeutic applications in hormone-dependent diseases (Strohmeier & Angerer, 1987).
Inhibition of Hedgehog-Dependent Cancer :
- Novel 2-phenylindole derivatives have been investigated for their role in arresting mitotic progression, stimulating natural killer cell cytotoxic activity, and repressing Hedgehog-dependent cancer. These compounds, by inhibiting tubulin polymerization, showed promise in cancer treatment, particularly in targeting resistant cancer cell lines (La Regina et al., 2015).
properties
IUPAC Name |
3-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGTBLWFCRXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164538 | |
Record name | 3-Phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylindole | |
CAS RN |
1504-16-1 | |
Record name | 3-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1504-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.